molecular formula C2H6O B080662 1,1,1-d3-Dimethyl ether CAS No. 13725-27-4

1,1,1-d3-Dimethyl ether

Cat. No. B080662
CAS RN: 13725-27-4
M. Wt: 49.09 g/mol
InChI Key: LCGLNKUTAGEVQW-FIBGUPNXSA-N
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Patent
US08883462B2

Procedure details

SMTP-0 (50 mg, 78 mmol) was dissolved in acetonitrile (2 mL), and N,N-diisopropylethylamine (50 μl) and trimethylsilyldiazomethane (2.0 M, hexane solution) (150 μl) were added thereto. The mixture was stirred for 24 hours at room temperature. The reaction liquid was concentrated to obtain methyl ether of SMTP-0 (SMTP-0-OMe) (44 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26].C(N(CC)C(C)C)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C>[CH3:18][O:19][CH3:10].[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
150 μL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: CALCULATEDPERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08883462B2

Procedure details

SMTP-0 (50 mg, 78 mmol) was dissolved in acetonitrile (2 mL), and N,N-diisopropylethylamine (50 μl) and trimethylsilyldiazomethane (2.0 M, hexane solution) (150 μl) were added thereto. The mixture was stirred for 24 hours at room temperature. The reaction liquid was concentrated to obtain methyl ether of SMTP-0 (SMTP-0-OMe) (44 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26].C(N(CC)C(C)C)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C>[CH3:18][O:19][CH3:10].[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
150 μL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: CALCULATEDPERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08883462B2

Procedure details

SMTP-0 (50 mg, 78 mmol) was dissolved in acetonitrile (2 mL), and N,N-diisopropylethylamine (50 μl) and trimethylsilyldiazomethane (2.0 M, hexane solution) (150 μl) were added thereto. The mixture was stirred for 24 hours at room temperature. The reaction liquid was concentrated to obtain methyl ether of SMTP-0 (SMTP-0-OMe) (44 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Quantity
150 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26].C(N(CC)C(C)C)(C)C.C[Si](C=[N+]=[N-])(C)C>C(#N)C>[CH3:18][O:19][CH3:10].[CH3:1][C:2]([CH3:29])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:28])=[CH:7]/[CH2:8][CH2:9][C@:10]1([CH3:27])[O:19][C:18]2[C:13](=[C:14]([OH:25])[CH:15]=[C:16]3[C:22](=[O:23])[N:21]([CH3:24])[CH2:20][C:17]3=2)[CH2:12][C@@H:11]1[OH:26]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
150 μL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC
Name
Type
product
Smiles
CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)C)O)O)C)/C)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: CALCULATEDPERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.